Polypropylene
Description
Properties
IUPAC Name |
12-[(2S,3R)-3-octyloxiran-2-yl]dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYDMBURIUSUDH-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Polypropylene is a tan to white odorless solid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Pellets or Large Crystals, Translucent white solid; [HSDB] | |
| Record name | POLYPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12431 | |
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| Record name | 1-Propene, homopolymer | |
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| Record name | Polypropylene | |
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Density |
0.9 at 68 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | POLYPROPYLENE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Impurities |
Most commercial propylene resins contain 70% isotactic and crystalline polymer, 20-30% isotactic and amorphous polymer and 5-10% atactic and amorphous polymer | |
| Record name | POLYPROPYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1069 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
TRANSLUCENT WHITE SOLID | |
CAS No. |
9003-07-0, 3420-36-8 | |
| Record name | POLYPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12431 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | rel-(2R,3S)-3-Octyl-2-oxiranedodecanoic acid | |
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| Record name | 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel- | |
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| Record name | 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel- | |
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| Record name | 1-Propene, homopolymer | |
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| Record name | 1-Propene, homopolymer | |
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| Record name | POLYPROPYLENE | |
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Mechanism of Action
Target of Action
Polypropylene (PP) is a versatile polymer with numerous applications, primarily targeting various industries due to its exceptional properties, cost-effectiveness, and ease of processing. The versatility of PP originates from its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain. This linear configuration proposes several benefits, including increased crystallinity, superior chemical resistance, inferior density, and satisfactory mechanical strength. These features make PP eligible for various applications, from packaging materials and customer products to automotive elements and medical devices.
Biochemical Pathways
The degradation of plastic materials by bacteria and fungi occurs through two primary mechanisms: (1) Direct action–plastics serve as a substrate for the growth of microorganisms, leading to the deterioration of the plastic itself. (2) Indirect action–metabolic byproducts produced by microorganisms contribute to the degradation of plastic. Fungal-regulated microplastic degradation is dependent on various parameters namely chemical structure and molecular weight of the microplastics, as well as environmental conditions (pH, temperature, salinity, etc.).
Pharmacokinetics
For instance, PP has a melting point that occurs at a range (Homopolymer: 160 - 165°C, Copolymer: 135 - 159°C), and it is one of the lightest polymers among all commodity plastics. These properties can impact its processability and performance in various applications.
Result of Action
The molecular and cellular effects of PP action are primarily observed in its interaction with other materials and its response to environmental conditions. For instance, the incorporation of nanomaterial like graphene, MXene, nano-clay, borophane, silver nanoparticles, etc., with PP for advanced applications has been tabulated with their key features and challenges. On a cellular level, studies have shown that PP-composite foams obtained at different mold temperatures have different cell structural parameters. In addition, exposure to PP nanoplastic has been shown to lead to lung inflammation through mitochondrial damage and dysfunction in human lung epithelial cells.
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of PP. For instance, heat, mechanical energy, radiation, and ozone are contributing factors to the degradative cycle of PP. Also, the humid matrix is less brittle than the dry one and, thus, more prone to microbuckling at high strains. Therefore, it is crucial to establish remarkably effective approaches to diminish MPs from the environment.
Biochemical Analysis
Biochemical Properties
Polypropylene plays a significant role in biochemical reactions, particularly in the context of its interaction with biological systems. When introduced into biological environments, this compound can interact with various enzymes, proteins, and other biomolecules. For instance, studies have shown that this compound microplastics can lead to fluctuations in homeostasis and an upsurge in reactive oxygen species (ROS) levels . These interactions can alter antioxidant parameters, including superoxide dismutase (SOD), catalase (CAT), glutathione-S-transferase (GST), and glutathione peroxidase (GPx) . Additionally, this compound can promote the oxidation of lipid molecules and denature the neurotransmitter enzyme acetylcholinesterase (AChE) .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, the ingestion of this compound microplastics by freshwater fish, such as Oreochromis mossambicus, has led to significant cellular changes . These changes include fluctuations in homeostasis, increased ROS levels, and alterations in antioxidant parameters . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by promoting lipid oxidation and denaturing key enzymes like AChE .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The ingestion of this compound microplastics leads to the generation of ROS, which can cause oxidative stress and damage to cellular components . This oxidative stress can result in the activation or inhibition of enzymes, such as SOD, CAT, GST, and GPx, which play crucial roles in maintaining cellular homeostasis . Additionally, this compound can induce changes in gene expression, leading to alterations in cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
The effects of this compound on biological systems can vary over time. In laboratory settings, studies have shown that sustained exposure to this compound microplastics for 14 days produces more severe effects than acute exposure for 96 hours . Over time, this compound can lead to higher levels of apoptosis, DNA damage (genotoxicity), and histological changes in liver tissues . The stability and degradation of this compound in biological environments also play a role in its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving freshwater fish, dietary supplementation of this compound microplastics at 100, 500, and 1000 mg/kg resulted in dose-dependent toxic effects on liver tissues . Higher doses of this compound led to more pronounced fluctuations in homeostasis, increased ROS levels, and greater alterations in antioxidant parameters . Additionally, higher doses were associated with increased apoptosis, DNA damage, and histological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense mechanisms. The ingestion of this compound microplastics leads to the generation of ROS, which can disrupt normal metabolic processes . Enzymes such as SOD, CAT, GST, and GPx play crucial roles in mitigating the oxidative stress induced by this compound . These enzymes help maintain cellular homeostasis by neutralizing ROS and preventing oxidative damage to cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound microplastics can be ingested by organisms and subsequently distributed to different tissues, including the liver . The presence of this compound in liver tissues has been confirmed through techniques such as Fourier-transform infrared spectroscopy (FTIR) . The distribution of this compound within tissues can lead to localized effects, including oxidative stress and alterations in cellular functions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound microplastics can accumulate in specific cellular compartments, leading to localized oxidative stress and damage . The targeting of this compound to specific organelles or compartments can be influenced by factors such as particle size, surface properties, and post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential impacts on cellular functions .
Biological Activity
Polypropylene (PP) is a versatile thermoplastic polymer widely used in various applications, from packaging to medical devices. Its biological activity, particularly regarding antimicrobial properties and biodegradation, has attracted significant research interest. This article reviews the biological activity of this compound, focusing on its antibacterial properties, interactions with microorganisms, and biodegradation potential.
Antibacterial Properties
Recent studies have demonstrated that this compound can exhibit notable antibacterial activity when modified. For instance, a study reported the successful modification of this compound non-woven fabrics (PP NWFs) through oxidation using photo-activated chlorine dioxide radicals. The oxidized PP NWFs showed excellent antibacterial activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) bacteria. The antibacterial properties were attributed to the formation of nanoparticles during the modification process, which contributed to the antimicrobial efficacy .
Table 1: Antibacterial Activity of Modified this compound Fabrics
| Treatment Method | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxidation with chlorine dioxide radicals | E. coli | Not specified |
| S. aureus | Not specified | |
| Chitosan/Polypropylene Carbonate NPs | E. coli | 128 - 1024 μg/mL |
| S. aureus | 128 - 1024 μg/mL |
The chitosan/polypropylene carbonate nanoparticles (CS/PPC NPs) synthesized from chitosan and reactive oligomer this compound carbonate also exhibited significant antimicrobial activity against both bacterial strains, with MIC values ranging from 128 to 1024 μg/mL depending on the chemical composition of the nanoparticles .
Biodegradation Studies
This compound's environmental impact due to its persistence as a microplastic has led to investigations into its biodegradation. A study examined the biodeterioration of pre-treated this compound by fungi such as Aspergillus terreus and E. album . Results indicated that UV pre-treatment and metal ion additives significantly influenced the biodegradation rates of this compound films. The study found that E. album exhibited a higher mass reduction efficiency compared to A. terreus , suggesting that certain treatments can enhance the biodegradation process .
Table 2: Biodegradation Rates of this compound by Microorganisms
| Microorganism | Treatment Type | Mass Reduction Rate (day⁻¹) | Half-life (days) |
|---|---|---|---|
| Aspergillus terreus | UV pre-treatment | 0.0032 | 197 |
| E. album | Heat-treated | 0.0167 | 41 |
The mechanisms underlying the antibacterial activity of modified this compound involve several factors:
- Nanoparticle Formation : The oxidation process leads to the creation of nanoparticles that enhance interaction with bacterial cells, increasing their antimicrobial efficacy .
- Chemical Structure : The chemical composition and surface characteristics of modified polymers play a crucial role in their interaction with microbial membranes, affecting their ability to disrupt cell integrity and function .
Case Studies
- Antimicrobial this compound Films : A study developed bioactive this compound films incorporating various additives that significantly reduced bacterial counts, demonstrating potential applications in food packaging and medical textiles .
- Microplastic Biodegradation : Research involving Bacillus cereus SHBF2 showed promising results in degrading microplastics, including this compound, highlighting a biological approach to mitigating plastic pollution .
Scientific Research Applications
Biomedical Applications
Polypropylene is extensively used in the biomedical field due to its biocompatibility and mechanical strength. It serves as a material for surgical sutures, drug delivery systems, and tissue engineering scaffolds.
- Case Study : A study highlighted the use of electrospun this compound membranes for drug delivery applications, demonstrating controlled release profiles and enhanced drug efficacy .
Automotive Industry
In the automotive sector, this compound is favored for its lightweight properties and durability. It is commonly used in interior components such as seat covers, carpets, and door trims.
- Data Table: Automotive Applications of this compound
| Application | Material Composition | Benefits |
|---|---|---|
| Seat Covers | This compound fibers | Durability, ease of cleaning |
| Door Trims | This compound composites | Lightweight, chemical resistance |
| Bumpers | Reinforced this compound | Impact resistance |
Air and Water Filtration
This compound's high filtration efficiency makes it ideal for air and water purification systems. Its membranes can filter out fine particles and contaminants effectively.
- Data Table: Filtration Applications of this compound
| Sl. No | Material Composition | Fabrication Technique | Application |
|---|---|---|---|
| 1 | This compound with zeolite | Melt blown | Air filtration |
| 2 | Electrospun this compound membranes | Electrospinning | Water filtration |
| 3 | This compound with carbon nanotubes | Melt electrospinning | Electrochemical sensors |
Nonwoven Fabrics
This compound fibers are frequently used to manufacture nonwoven fabrics for hygiene products (e.g., diapers), medical textiles (e.g., surgical gowns), and filtering media.
- Case Study : A study on recycled this compound nonwoven fabrics demonstrated their effectiveness in sound absorption applications, particularly in acoustic composites .
Challenges and Research Gaps
Despite its advantages, this compound faces challenges such as limited UV resistance, bonding issues with other materials, and concerns regarding flammability. Ongoing research aims to address these issues by exploring new composite formulations and processing techniques .
Chemical Reactions Analysis
Polymerization Process
The primary method for synthesizing polypropylene involves several polymerization techniques, including:
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Gas-Phase Polymerization : Propylene is passed over a solid catalyst in a fluidized bed reactor at temperatures between 70°C to 100°C and pressures of 1-20 atm. This process yields this compound as a fine powder, which is then pelletized for further use .
-
Bulk Polymerization : Liquid propylene acts as the solvent to prevent precipitation during polymerization at temperatures of 60°C to 80°C and pressures of 30-40 atm .
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Slurry Polymerization : In this method, C4-C6 alkanes are used as inert diluents to suspend growing polymer particles while propylene gas is introduced .
Degradation Reactions
This compound is susceptible to degradation under various conditions, leading to significant chemical transformations:
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Thermal Degradation : At elevated temperatures (typically above 300°C), this compound undergoes pyrolysis, resulting in the formation of smaller hydrocarbons. The primary products include aliphatic saturated and unsaturated hydrocarbons such as propylene, pentane, and butene. The yield and composition of these products vary with temperature .
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Oxidative Degradation : Exposure to oxygen can lead to oxidative reactions, where free radicals form due to the scission of C–H bonds at tertiary carbon sites. This process can result in the generation of hydroperoxides and further breakdown of the polymer chains .
Pyrolysis Reaction Mechanisms
Research has identified various mechanisms involved in the pyrolysis of this compound:
Chemical Compatibility
This compound exhibits varying degrees of chemical compatibility with different substances:
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It is resistant to many organic solvents and acids but can be affected by strong oxidizing agents and certain hydrocarbons at high temperatures .
-
A detailed compatibility chart indicates that this compound is generally stable against most chemicals at room temperature but may swell or degrade when exposed to high concentrations of certain solvents or acids .
Pyrolysis Product Yields
The following table summarizes key pyrolysis products obtained from this compound at different temperatures:
| Temperature (°C) | Major Products | Yield (%) |
|---|---|---|
| 360 | Propylene, Pentane | 30.8 |
| 400 | Isobutylene, Ethane | 24.5 |
| 500 | Cyclohexane, Methylbutene | Varies |
| 700 | 2,4-Dimethyl-1-heptene | ~28-32 |
Activation Energies for Pyrolysis
The activation energies for this compound pyrolysis based on various studies are summarized below:
| Study Reference | Activation Energy (kJ/mol) |
|---|---|
| Friedman Method | ~141 |
| Kissinger Method | ~112 |
| Coats–Redfern Method | ~106 |
| Criado Method | ~108 |
Comparison with Similar Compounds
Key Properties:
- Density : 0.895–0.92 g/cm³ (lower than PE, making it lightweight) .
- Melting Point : 160–170°C (higher than PE, enhancing thermal stability) .
- Chemical Resistance : Resistant to acids, alkalis, and organic solvents at room temperature .
- Applications : Automotive components, packaging films, medical devices, and textiles .
Comparison with Similar Compounds
Polypropylene is often compared to other thermoplastics such as polyethylene (PE), polyvinyl chloride (PVC), polycarbonate (PC), and nylon (polyamide, PA). Below is a detailed analysis of their properties, processing, and applications.
Mechanical and Thermal Properties
| Property | This compound (PP) | Polyethylene (PE) | Polyvinyl Chloride (PVC) | Polycarbonate (PC) | Nylon (PA) |
|---|---|---|---|---|---|
| Tensile Strength | 25–40 MPa | 15–30 MPa | 40–60 MPa | 55–75 MPa | 70–90 MPa |
| Impact Strength | 2–5 kJ/m² (unmodified) | 5–10 kJ/m² | 2–4 kJ/m² | 60–85 kJ/m² | 10–15 kJ/m² |
| Melting Point | 160–170°C | 115–135°C | 100–260°C (decomposes) | 220–250°C | 220–265°C |
| Thermal Conductivity | 0.1–0.22 W/m·K | 0.33–0.52 W/m·K | 0.14–0.28 W/m·K | 0.19–0.22 W/m·K | 0.25–0.31 W/m·K |
| Chemical Resistance | Excellent (except to UV) | Good | Poor (plasticizers leach) | Moderate (hydrolysis-prone) | Poor (sensitive to acids) |
Key Findings :
- PP outperforms PE in thermal stability and density but has lower impact strength.
- PC and nylon exhibit superior mechanical strength but lack PP’s chemical resistance and cost-effectiveness .
- PVC’s high tensile strength is offset by environmental concerns due to chlorine content .
Processing and Cost
| Parameter | PP | PE | PVC | PC | Nylon (PA) |
|---|---|---|---|---|---|
| Processing Temp. | 200–300°C | 150–250°C | 170–210°C | 280–320°C | 260–290°C |
| Mold Shrinkage | 1.5–3% | 1.5–3.5% | 0.1–0.6% | 0.5–0.7% | 1.0–2.5% |
| Cost (per kg) | $1.20–1.50 | $1.00–1.30 | $0.80–1.20 | $3.50–5.00 | $3.00–4.50 |
Key Findings :
- PP and PE are cost-effective for high-volume production, while PC and nylon are expensive due to energy-intensive processing .
- PP’s mold shrinkage is higher than PVC but lower than nylon, making it suitable for precision applications .
Composite Performance
PP is widely modified with fillers (e.g., talc, calcium carbonate) and nanomaterials (e.g., carbon nanotubes, SiO₂) to enhance properties.
Key Findings :
- Talc improves stiffness but reduces ductility, while carbon nanotubes (CNTs) enhance both mechanical and electrical properties .
- SiO₂ nanoparticles increase thermal stability, making PP suitable for high-temperature insulation .
Environmental and Functional Advantages
- Recyclability : PP is 100% recyclable, with a lower carbon footprint than PVC or PC .
- Wettability : PP surfaces modified with surfactants exhibit superior wettability compared to glass, enabling use in coatings and adhesives .
- Radiation Shielding: PP/Bi₂O₃ nanocomposites show 30% higher gamma-ray attenuation than pure PP, ideal for medical applications .
Preparation Methods
Gas-Phase Polymerization
Gas-phase polymerization occurs in fluidized bed reactors, where propylene gas circulates over heterogeneous Ziegler-Natta catalyst particles. The reactor operates at 70–90°C and 20–35 bar, with hydrogen introduced as a chain-transfer agent to regulate molecular weight. Unreacted monomer is continuously recycled, achieving conversion rates exceeding 95%. The resulting polymer powder is discharged intermittently and pelletized post-stabilization.
Key advantages include:
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High heat dissipation efficiency due to the fluidized bed’s turbulent flow, enabling stable temperature control (±1°C).
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Broad product flexibility , accommodating homopolymers, random copolymers (up to 7% ethylene), and impact copolymers via multi-zone reactors.
However, gas-phase systems face challenges in handling sticky polymers, necessitating advanced particle morphology control.
Catalyst Systems in Gas-Phase Reactors
Ziegler-Natta catalysts, typically MgCl2-supported TiCl4 with triethylaluminum (TEAL) co-catalysts, dominate gas-phase processes. Catalyst activity ranges from 30–50 kg PP/g catalyst, with particle replication ensuring uniform granule size. Recent advancements in phthalate-free catalysts, such as diether and succinate donors, reduce reactor fouling and improve stereoregularity (95–98% isotacticity).
Bulk Polymerization
Bulk (liquid-phase) polymerization employs liquid propylene as both monomer and reaction medium, eliminating the need for inert diluents. Operating at 60–80°C and 30–40 bar, loop reactors dominate this process due to their efficient mixing and heat transfer capabilities. Ethylene comonomer content is limited to 5% due to solubility constraints.
Reactor Design and Process Dynamics
Loop reactors consist of vertical jacketed pipes with axial circulation pumps, maintaining Reynolds numbers >10,000 to prevent polymer settling. Residence times average 1–1.5 hours, yielding 50–70% monomer conversion per pass. Post-reactor, unreacted propylene is flashed off and recycled, while the polymer melt is extruded into pellets.
Table 1: Comparative Analysis of Gas-Phase and Bulk Polymerization
Slurry Polymerization
Slurry processes suspend catalyst particles in inert hydrocarbons (e.g., hexane, heptane), operating at 50–70°C and 10–15 bar. While largely obsolete for PP homopolymers, slurry systems remain relevant for specialty copolymers requiring precise comonomer integration. Challenges include solvent recovery costs and lower production rates compared to gas-phase and bulk methods.
Advanced Catalytic Systems and Emerging Methods
Metallocene Catalysts
Supported metallocene catalysts, such as Me2Si(Ind)2ZrCl2 and C2H4(Ind)2ZrCl2, enable precise control over PP microstructure. Activated by methylaluminoxane (MAO), these catalysts achieve activities exceeding 5,000 kg PP/mol Zr·h at 55°C.
Table 2: Impact of Polymerization Temperature on Metallocene PP Properties
| Temperature (°C) | Mn (×10³ g/mol) | Mw/Mn | Tacticity (% mmmm) |
|---|---|---|---|
| 40 | 250 | 2.1 | 92 |
| 55 | 180 | 2.3 | 89 |
| 70 | 120 | 2.7 | 85 |
Data adapted from demonstrates that increasing temperature reduces molecular weight (Mn) and tacticity due to enhanced chain-transfer reactions.
High-Throughput Process Technologies
LyondellBasell’s Spherizone and Spheripol technologies integrate multiple reactors for multimodal PP production. For example, a loop reactor coupled with a gas-phase reactor enables the synthesis of impact copolymers with 15–25% ethylene-propylene rubber content.
Environmental and Economic Considerations
Bulk polymerization exhibits the lowest cradle-to-gate energy demand (20–25 MJ/kg PP) due to eliminated solvent recovery steps. Gas-phase systems follow closely (25–30 MJ/kg PP), while slurry processes demand 35–40 MJ/kg PP. Catalyst innovations, such as high-yield Ziegler-Natta systems, reduce waste generation by 40% compared to first-generation catalysts .
Q & A
Q. How to design experiments to study polypropylene’s isothermal crystallization kinetics?
Methodological Answer: Combine differential scanning calorimetry (DSC) with polarized light microscopy to track crystallization stages. DSC quantifies enthalpy changes during isothermal crystallization, while microscopy visualizes spherulite growth dynamics. Compare time-dependent crystallinity data from DSC with spherulite morphology observations to resolve discrepancies in crystallization rates .
Q. What statistical methods optimize processing parameters (e.g., temperature, pressure) in this compound production?
Methodological Answer: Use response surface methodology (RSM) with Central Composite Design (CCD) to evaluate interactions between variables (e.g., catalyst concentration, reaction time). For example, CCD-based experiments with 20 runs can model this compound yield while minimizing Mean Square Error (MSE < 0.00005) .
Q. What techniques assess molecular weight changes during this compound degradation?
Methodological Answer: Employ gel permeation chromatography (GPC) to measure shifts in weight-average molecular weight (Mw) and polydispersity index (PDI). Complement with diffusion-ordered spectroscopy (DOSY) to correlate diffusion coefficients (D) with Mw in solution-phase degradation studies .
Advanced Research Questions
Q. How to resolve contradictions between experimental and theoretical models in this compound degradation mechanisms?
Methodological Answer: When experimental results (e.g., minor tertiary hydrogen abstraction in degradation) conflict with theoretical assumptions (e.g., alkyl radical dominance), validate via density functional theory (DFT) calculations. Compare energy barriers for hydrogen abstraction pathways using model compounds like 2,4,6-trimethylheptane .
Q. What methodologies enhance mechanical properties of this compound composites with natural fibers (e.g., coir)?
Methodological Answer: Apply a factorial design to optimize fiber content (10–40 wt%) and compatibilizer (e.g., maleic anhydride-grafted PP). Use tensile testing and SEM to quantify interfacial adhesion. For coir-PP composites, 5% compatibilizer increases tensile strength by 30% and elastic modulus by 25% .
Q. How do advanced nucleating agents influence this compound’s crystallization kinetics and crystal morphology?
Methodological Answer: Evaluate α-, β-, or γ-nucleators (e.g., sorbitol derivatives, N,N′-dicyclohexyl-2,6-naphthalene dicarboxamide) using DSC and X-ray diffraction. At 0.1 wt%, β-nucleators increase crystallization temperature (Tc) by 15°C and induce hexagonal crystallites, improving impact strength .
Q. How to model creep-fatigue interactions in this compound under thermo-mechanical stress?
Methodological Answer: Implement finite element analysis (FEA) with Ansys Parametric Design Language (APDL). Input nonlinear stress-strain data from tensile tests at varying temperatures to simulate creep strain accumulation under cyclic loading .
Q. What computational approaches predict mechanical properties of this compound composites (e.g., carbon nanotube-reinforced PP)?
Methodological Answer: Use multivariate computer modeling (e.g., micromechanical finite element models) to simulate filler orientation effects. Validate against experimental tensile data, where 2 wt% aligned carbon nanotubes increase Young’s modulus by 200% compared to isotropic distributions .
Data Contradiction Analysis
- Example: Discrepancies in degradation pathways (tertiary vs. secondary hydrogen abstraction) require cross-validation using isotopic labeling or radical trapping experiments .
- Example: Incompatibilities between composite models and experimental results (e.g., fiber-matrix adhesion) necessitate nanoscale interfacial characterization via AFM or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
